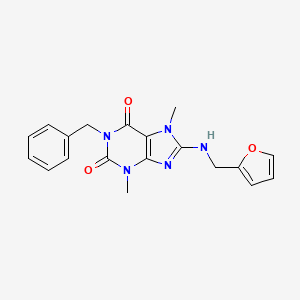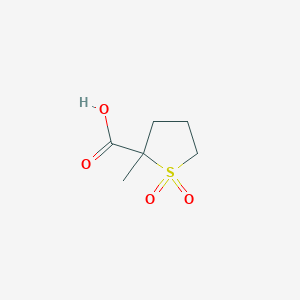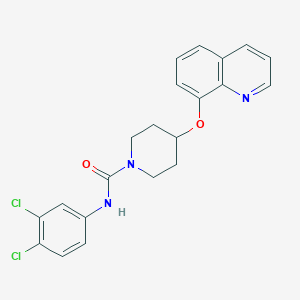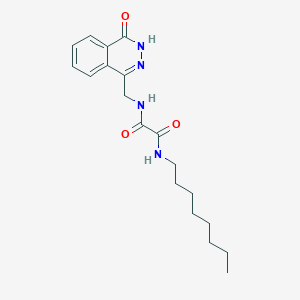![molecular formula C18H17ClN2O4 B2625125 [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-79-8](/img/structure/B2625125.png)
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, also known as ACEA, is a synthetic compound that belongs to the class of cannabinoids. ACEA has been extensively studied for its potential therapeutic applications in various medical conditions.
作用機序
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate selectively binds to the CB1 receptor and activates it, leading to the activation of downstream signaling pathways. The activation of CB1 receptor by this compound results in the inhibition of adenylate cyclase, leading to a decrease in the levels of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to the inhibition of protein kinase A (PKA) and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC) signaling pathways. The activation of MAPK and PLC pathways leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC), which is involved in the regulation of pain, mood, and memory.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in microglial cells. This compound has also been shown to protect against oxidative stress and apoptosis in neuronal cells.
実験室実験の利点と制限
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has several advantages for lab experiments, including its high selectivity for the CB1 receptor, its stability, and its solubility in organic solvents. However, this compound has some limitations, including its low water solubility, which can make it difficult to use in aqueous solutions, and its high cost, which can limit its availability for research purposes.
将来の方向性
There are several future directions for [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate research, including the development of more potent and selective CB1 receptor agonists, the investigation of the potential therapeutic applications of this compound in various medical conditions, and the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential and improve its bioavailability.
合成法
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is synthesized by the reaction of 2-(4-chlorophenyl)acetic acid with N-(4-aminophenyl)acetamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has been studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, anxiety, depression, and neurodegenerative diseases. This compound has been shown to activate the cannabinoid receptor type 1 (CB1) selectively, which is involved in the regulation of pain, mood, appetite, and memory. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-12(22)20-15-6-8-16(9-7-15)21-17(23)11-25-18(24)10-13-2-4-14(19)5-3-13/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBCTMYKVHTMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/no-structure.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide](/img/structure/B2625044.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625046.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2625049.png)
![N-(2,4-difluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2625050.png)




![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2625055.png)

![4,5-Dimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1,3-thiazole;trihydrochloride](/img/structure/B2625060.png)